Cas no 68516-63-2 (hydrogen [4-[4-(diethylamino)-3',4'-bis(sulphonatomethyl)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, monosodium salt)

hydrogen [4-[4-(diethylamino)-3',4'-bis(sulphonatomethyl)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, monosodium salt structure
68516-63-2 structure
Product Name:hydrogen [4-[4-(diethylamino)-3',4'-bis(sulphonatomethyl)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, monosodium salt
CAS-nummer:68516-63-2
MF:C29H36N2NaO6S2
MW:595.725716590881
CID:971045
Update Time:2023-11-19

hydrogen [4-[4-(diethylamino)-3',4'-bis(sulphonatomethyl)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, monosodium salt Chemische en fysische eigenschappen

Naam en identificatie

    • hydrogen [4-[4-(diethylamino)-3',4'-bis(sulphonatomethyl)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, monosodium salt
    • disodium,4-[2-[[(E)-12-hydroxyoctadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfonatobutanoate
    • hydrogen [4-[4-(diethylamino)-3',4'-bis(sulphonatomethyl)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, monoso
    • Ethanaminium, N-(4-((3,4-bis(sulfomethyl)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, inner salt, sodium salt
    • Ethanaminium, N-(4-((3,4-bis(sulfomethyl)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, inner salt, sodium salt (1:1)
    • Hydrogen (4-(4-(diethylamino)-3',4'-bis(sulphonatomethyl)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, monosodium salt
    • sodi
    • N-[4-[4-Diethylaminophenyl[3-(sulfonatomethyl)-4-(sodiosulfomethyl)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethylethanaminium
    • CID 102058658
    • Inchi: 1S/C29H36N2O6S2.Na/c1-5-30(6-2)27-15-11-22(12-16-27)29(23-13-17-28(18-14-23)31(7-3)8-4)24-9-10-25(20-38(32,33)34)26(19-24)21-39(35,36)37;/h9-19H,5-8,20-21H2,1-4H3,(H-,32,33,34,35,36,37);/q;+1
    • InChI-sleutel: BDIHWSFSKPEOIW-UHFFFAOYSA-N
    • LACHT: S(CC1C=C(C=CC=1CS(=O)(=O)O)C(=C1C=CC(C=C1)=[N+](CC)CC)C1C=CC(=CC=1)N(CC)CC)(=O)(=O)[O-].[Na+] |t:14,21|

Berekende eigenschappen

  • Exacte massa: 594.183423
  • Monoisotopische massa: 594.183423
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 40
  • Aantal draaibare bindingen: 11
  • Complexiteit: 1100
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 135
Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD